4-Methoxy-4'-nitrobenzophenone
Overview
Description
4-Methoxy-4’-nitrobenzophenone is an organic compound with the chemical formula C14H11NO4. It is a yellow solid with a melting point of approximately 57-59 degrees Celsius . This compound is used as an intermediate in organic synthesis, particularly in electrophilic substitution reactions due to its strong oxidation properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Methoxy-4’-nitrobenzophenone typically involves the nitration of p-methoxybenzophenone. The process begins with the reaction of methoxy benzene ketone with concentrated nitric acid. Sulfuric acid is then added at a low temperature to facilitate the nitration reaction. The final product is obtained through crystallization and purification .
Another method involves the acylation of the appropriate substituted benzene substrate in the presence of graphite and optionally in the presence of iron(III) chloride (FeCl3). This method is efficient and effective for producing substituted benzophenones .
Industrial Production Methods
In industrial settings, the production of 4-Methoxy-4’-nitrobenzophenone may involve large-scale nitration processes using similar reagents and conditions as described above. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4’-nitrobenzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions are common, where the nitro and methoxy groups influence the reactivity of the benzophenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-Methoxy-4’-aminobenzophenone, while oxidation can produce various oxidized derivatives.
Scientific Research Applications
4-Methoxy-4’-nitrobenzophenone is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis, it is used to create more complex molecules.
Biology: It can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs that target specific pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-4’-nitrobenzophenone involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, which makes the benzophenone core more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce new functional groups into the molecule.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzophenone: Lacks the nitro group, making it less reactive in electrophilic substitution reactions.
4-Nitrobenzophenone: Lacks the methoxy group, which affects its solubility and reactivity.
4-Hydroxy-4’-nitrobenzophenone: Contains a hydroxyl group instead of a methoxy group, influencing its hydrogen bonding and solubility properties.
Uniqueness
4-Methoxy-4’-nitrobenzophenone is unique due to the presence of both methoxy and nitro groups, which confer distinct reactivity and solubility properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and valuable in various research applications.
Properties
IUPAC Name |
(4-methoxyphenyl)-(4-nitrophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-13-8-4-11(5-9-13)14(16)10-2-6-12(7-3-10)15(17)18/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVSAELNVPXMSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324396 | |
Record name | 4-Methoxy-4'-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1151-94-6 | |
Record name | 4-Methoxy-4′-nitrobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1151-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-4'-nitrobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1151-94-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406625 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxy-4'-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-METHOXY-PHENYL)-(4-NITRO-PHENYL)-METHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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